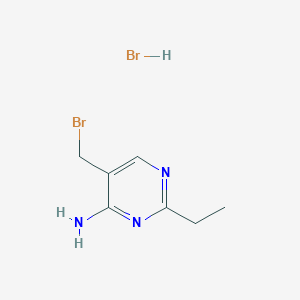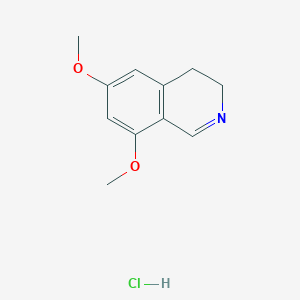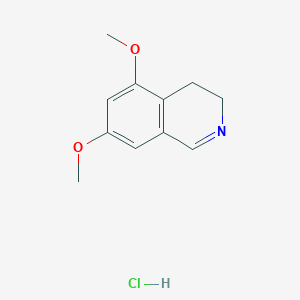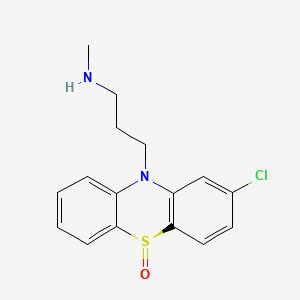![molecular formula C13H8Cl2N2O2 B1145741 2-(2,6-ジクロロフェニル)-2,3-ジヒドロ-3-ヒドロキシピロロ[3,4-c]ピリジン-1-オン CAS No. 1337881-94-3](/img/structure/B1145741.png)
2-(2,6-ジクロロフェニル)-2,3-ジヒドロ-3-ヒドロキシピロロ[3,4-c]ピリジン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridin-1-one core substituted with a 2,6-dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, agrochemicals, or other industrial products.
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to the active site, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dichlorophenyl-substituted intermediate, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyridin-1-one core.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxyquinolin-1-one
- 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxyindolin-1-one
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one stands out due to its specific structural features, which may confer unique biological activity or chemical reactivity. Its pyrrolo[3,4-c]pyridin-1-one core, combined with the dichlorophenyl substitution, provides a distinct framework for exploring new chemical and biological properties.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-2-1-3-10(15)11(9)17-12(18)7-4-5-16-6-8(7)13(17)19/h1-6,13,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHDIYRJPWJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(C3=C(C2=O)C=CN=C3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)




